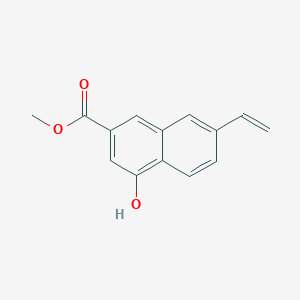
7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group, a hydroxyl group, and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester typically involves multiple steps. One common method starts with the naphthalene ring system, which undergoes functionalization to introduce the carboxylic acid group. This can be achieved through Friedel-Crafts acylation followed by oxidation. The hydroxyl group can be introduced via electrophilic aromatic substitution, and the ethenyl group can be added through a Heck reaction or similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity. The carboxylic acid group can ionize and interact with positively charged sites on biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the ethenyl and hydroxyl groups, making it less reactive in certain chemical reactions.
7-Ethenyl-4-hydroxy-2-naphthoic acid: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
4-Hydroxy-2-naphthoic acid: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethenyl group allows for additional chemical modifications, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and ionic interactions.
Propiedades
Fórmula molecular |
C14H12O3 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
methyl 7-ethenyl-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O3/c1-3-9-4-5-12-10(6-9)7-11(8-13(12)15)14(16)17-2/h3-8,15H,1H2,2H3 |
Clave InChI |
KHHBKANXDIPUNH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C2C=CC(=CC2=C1)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B13930340.png)

![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)
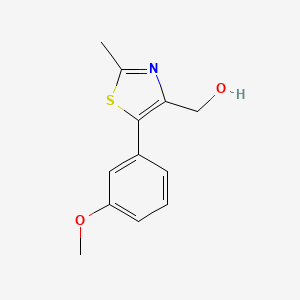

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
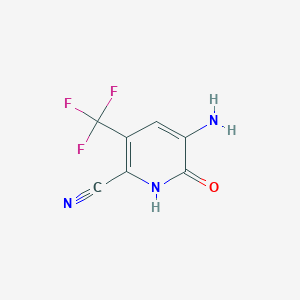
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)
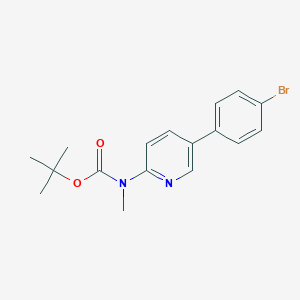

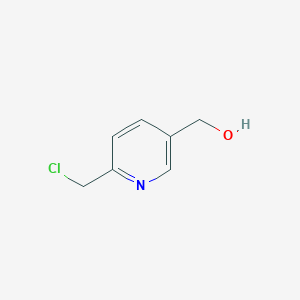
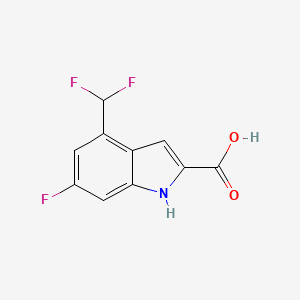
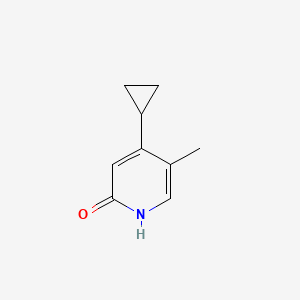
![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)
